5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a tetrahydropyrazine ring fused to a pyrazole moiety. The compound features a 2-bromophenyl sulfonyl group at position 5 and a cyclopropyl substituent at position 2. These structural elements confer unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in kinase inhibition (e.g., ROS1) .
Properties
IUPAC Name |
5-(2-bromophenyl)sulfonyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-3-1-2-4-15(13)22(20,21)18-7-8-19-12(10-18)9-14(17-19)11-5-6-11/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIOJPNUKQZTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, comparison with similar compounds, and relevant case studies.
Structural Characteristics
The compound features a bicyclic pyrazolo core with a sulfonyl group and a cyclopropyl moiety , which contribute to its chemical reactivity and biological potential. The presence of the bromophenyl group enhances its interactions with biological targets.
Biological Activities
Research on related pyrazole compounds suggests several potential biological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting critical pathways such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Some studies indicate that pyrazole compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against bacterial strains, suggesting a role in antimicrobial therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 4-(Bromophenyl)thiazole | Thiazole ring with bromophenyl | Anticancer | Stronger kinase inhibition |
| 2-Cyclopropylpyrimidine | Pyrimidine core with cyclopropyl | Antimicrobial | Broader spectrum |
| 3-(Bromophenyl)pyrazole | Pyrazole with bromophenyl | Neuroprotective | Neurotrophic effects |
The sulfonamide and cyclopropane functionalities in this compound contribute to its distinct biological activity profile targeting multiple pathways relevant in various disease states.
Case Studies and Research Findings
- Anticancer Efficacy : A study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that certain pyrazoles exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
- Enzyme Inhibition Studies : Research has shown that pyrazole derivatives can inhibit enzymes such as telomerase and Aurora-A kinase, which are critical in tumorigenesis. This indicates a potential for developing new anticancer agents based on the structure of this compound .
- Anti-inflammatory Activity : In vitro assays have demonstrated that certain pyrazoles can modulate inflammatory cytokines and pathways, suggesting their utility in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related pyrazolo[1,5-a]pyrazine derivatives:
Structural and Electronic Comparisons
- Substituent Effects: The 2-bromophenyl sulfonyl group in the target compound enhances electrophilicity and steric bulk compared to smaller groups like trifluoromethyl or oxo/ester moieties . This may improve binding affinity in kinase targets .
Q & A
Q. Advanced
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to reduce homocoupling byproducts.
- Solvent optimization : Replace dioxane with THF/water mixtures to enhance solubility of intermediates.
- Purification : Employ flash chromatography (silica gel 60, 0.063–200 mm) followed by recrystallization from ethanol/water .
How can contradictory SAR data (e.g., activity vs. substituent position) be resolved?
Advanced
Contradictions often arise from assay variability (e.g., cell-free vs. cell-based systems). Address this by:
- Standardizing assays (e.g., consistent HBV DNA quantification methods).
- Using molecular dynamics simulations to compare binding modes of analogs.
- Validating outliers with orthogonal techniques like surface plasmon resonance (SPR) .
What methodologies assess environmental stability and degradation pathways of this compound?
Q. Advanced
- Hydrolysis studies : Incubate at pH 3–9 (37°C) and analyze degradation products via LC-QTOF-MS.
- Photolysis : Expose to UV light (254 nm) and quantify half-life using HPLC-PDA.
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to determine EC₅₀ values .
How do formulation and storage conditions impact compound stability?
Q. Advanced
- Solid state : Store at -20°C under argon to prevent sulfonyl group oxidation.
- Solution phase : Use deuterated DMSO for NMR studies; avoid prolonged exposure to light.
- Degradation markers : Monitor via UPLC-MS for sulfonic acid derivatives or cyclopropane ring-opening products .
What computational tools are recommended for analyzing SAR data across derivative libraries?
Q. Advanced
- QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate logP, polar surface area, and IC₅₀.
- Free-energy perturbation (FEP) : Predict binding affinity changes for cyclopropyl vs. methyl substituents.
- Cluster analysis : Apply PCA to group derivatives by activity profiles and physicochemical properties .
How can resistance mechanisms be profiled for antiviral applications?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
